Product packaging for Phenyldiethoxysilane(Cat. No.:CAS No. 17872-93-4)

Phenyldiethoxysilane

Cat. No.: B099880
CAS No.: 17872-93-4
M. Wt: 195.31 g/mol
InChI Key: BODAWKLCLUZBEZ-UHFFFAOYSA-N
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Description

Significance and Role in Advanced Materials Science Research

In the realm of advanced materials, Phenyldiethoxysilane serves as a crucial precursor for the synthesis of functional materials. Its reactivity enables the incorporation of both a phenyl group and hydrolyzable ethoxy groups, which can participate in sol-gel processes to form silica-based networks. This dual functionality is instrumental in creating materials with specific surface characteristics, making it a valuable component in the development of coatings, composites, and nanoparticles. The presence of the phenyl group can enhance the thermal stability and alter the refractive index of the resulting materials, properties that are highly sought after in various high-performance applications.

Historical Context of Silane (B1218182) Chemistry and this compound

The journey of organosilicon chemistry began in the mid-19th century, with foundational work on the synthesis of compounds containing carbon-silicon bonds. The development of functional silanes, such as those with alkoxy groups, in the early 20th century, paved the way for the creation of silicones and other organosilane-based polymers. While the specific synthesis of this compound is not as prominently documented as that of simpler silanes, its emergence is a direct consequence of the expanding toolkit of organosilicon chemistry, driven by the need for monomers that can impart specific functionalities, such as phenyl groups, to polymeric and hybrid materials.

Scope and Research Imperatives for this compound Studies

Current research on this compound is focused on leveraging its unique properties for a variety of applications. A primary area of investigation is its use in the surface modification of nanoparticles, particularly silica (B1680970), to improve their dispersion in organic matrices and to tailor their surface chemistry for specific interactions. Another significant research thrust is its application as a co-precursor in the sol-gel synthesis of phenyl-functionalized silica materials. These materials exhibit enhanced hydrophobicity and are being explored for applications in chromatography, catalysis, and as low-dielectric-constant materials. Further studies are aimed at understanding the hydrolysis and condensation kinetics of this compound to gain precise control over the final material properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15O2Si B099880 Phenyldiethoxysilane CAS No. 17872-93-4

Properties

InChI

InChI=1S/C10H15O2Si/c1-3-11-13(12-4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BODAWKLCLUZBEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C1=CC=CC=C1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20557905
Record name Diethoxy(phenyl)silyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20557905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17872-93-4
Record name Diethoxy(phenyl)silyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20557905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Phenyldiethoxysilane and Its Derivatives

Established Synthetic Pathways for Phenyldiethoxysilane

Traditional synthesis of this compound relies on well-established organometallic reactions that have been fundamental to organic and inorganic chemistry for over a century.

The Grignard reaction is a cornerstone of organometallic chemistry for creating carbon-carbon and carbon-heteroatom bonds. missouri.edubeilstein-journals.org This method is widely adapted for the synthesis of organosilanes, including this compound. The process involves the nucleophilic addition of a phenyl group from a Grignard reagent to an electrophilic silicon center. organicchemistrytutor.compressbooks.pub

The primary route involves the reaction of a phenylmagnesium halide, typically phenylmagnesium bromide, with a diethoxysilane (B101294) precursor. A common precursor is tetraethoxysilane (TEOS). In this reaction, the nucleophilic phenyl group attacks the silicon atom of TEOS, displacing one of the ethoxy groups.

Reaction Scheme: C₆H₅MgBr + Si(OC₂H₅)₄ → C₆H₅Si(OC₂H₅)₃ + MgBr(OC₂H₅)

To obtain this compound specifically, a precursor with leaving groups that can be substituted by both the phenyl group and hydrogen (if starting from a trichlorosilane (B8805176) derivative followed by reduction and esterification) or by carefully controlling stoichiometry with precursors like diethoxydichlorosilane (B1585041) is necessary. The reaction must be conducted under anhydrous conditions, as Grignard reagents are highly basic and react readily with protic solvents like water or alcohols. missouri.edu Ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF) are typically used to stabilize the Grignard reagent. geeksforgeeks.orglibretexts.org

Table 1: Representative Grignard Reaction Parameters for Arylsilane Synthesis

PrecursorGrignard ReagentSolventTypical ConditionsProduct
Tetraethoxysilane (TEOS)Phenylmagnesium BromideDiethyl Ether / THFReflux, AnhydrousPhenyltriethoxysilane (B1206617)
DiethoxydichlorosilanePhenylmagnesium BromideTHFLow Temperature, Stoichiometric controlPhenyldiethoxychlorosilane

The Wurtz reaction, and more specifically its extension the Wurtz-Fittig reaction, provides an alternative pathway for forming silicon-carbon bonds. unacademy.comvedantu.com This method involves the reductive coupling of an aryl halide and a silicon halide using an alkali metal, most commonly sodium. geeksforgeeks.orglscollege.ac.inwikipedia.org

For the synthesis of this compound precursors, this reaction would typically involve reacting chlorobenzene (B131634) with a diethoxy-substituted chlorosilane, such as diethoxydichlorosilane, in the presence of molten or dispersed sodium metal. The reaction is generally carried out in a dry, inert solvent. unacademy.com

Reaction Scheme: C₆H₅Cl + Cl₂Si(OC₂H₅)₂ + 2Na → C₆H₅Si(Cl)(OC₂H₅)₂ + 2NaCl

A significant drawback of the Wurtz-Fittig reaction is the prevalence of side reactions, which can lead to the formation of biphenyl (B1667301) (from the coupling of two chlorobenzene molecules) and other undesired byproducts, often resulting in lower yields of the target organosilane. vedantu.com The mechanism can proceed through either a radical pathway or an organoalkali intermediate, and controlling the reaction to favor the desired cross-coupling product is challenging. geeksforgeeks.orglscollege.ac.in Despite its limitations, this reaction remains a useful method for the synthesis of certain organosilicon compounds in a laboratory setting. unacademy.comwikipedia.org

Beyond Grignard reagents, other organometallic compounds can serve as effective precursors for synthesizing organosilanes. Organolithium reagents, such as phenyllithium, are particularly noteworthy. Phenyllithium is more reactive than its Grignard counterpart and can be used to form silicon-carbon bonds under similar principles. The reaction involves the nucleophilic attack of the phenyl anion on an electrophilic silicon halide.

Reaction Scheme: C₆H₅Li + ClSiH(OC₂H₅)₂ → C₆H₅SiH(OC₂H₅)₂ + LiCl

This process is an example of transmetalation, where an organic group is transferred from a more electropositive metal (lithium) to a less electropositive one (silicon). youtube.com This strategy is a common and powerful tool in organometallic synthesis. dl.ac.ukelsevier.com Careful control of stoichiometry and reaction temperature is crucial to achieve the desired degree of substitution and minimize side reactions.

Catalytic Synthesis Innovations for this compound

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of this compound has benefited from these innovations, particularly through the use of transition metal catalysts.

Transition metal-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of C-O, C-N, and C-Si bonds. beilstein-journals.orgnih.gov For this compound, catalytic routes often involve the reaction of an aryl precursor with a hydrosilane in the presence of a catalyst. A prominent example is the dehydrogenative coupling or hydrosilylation of benzene (B151609) with a suitable diethoxysilane. Catalysts based on earth-abundant metals like iron, as well as noble metals like palladium, rhodium, and nickel, are actively researched for these transformations. nih.govmdpi.comuwindsor.ca

A plausible catalytic pathway involves the C-H activation of benzene by the metal center, followed by reaction with the diethoxysilane. beilstein-journals.org These methods can offer high atom economy and avoid the need for pre-functionalized organometallic reagents like Grignard or organolithium compounds.

Potential Catalytic Reaction: C₆H₆ + HSiH(OC₂H₅)₂ --[Transition Metal Catalyst]--> C₆H₅SiH(OC₂H₅)₂ + H₂

The design of the ligand coordinated to the transition metal is critical, as it influences the catalyst's stability, activity, and selectivity. nih.govnih.gov Research continues to focus on developing catalysts that can operate under mild conditions with high efficiency. diva-portal.org

Achieving high yield and selectivity is a primary goal in any synthetic process. mdpi.com For the catalytic synthesis of this compound, optimization of reaction conditions is a multi-variable challenge. nih.gov Key parameters that are systematically varied include the choice of metal catalyst, the structure of the ancillary ligands, the solvent, reaction temperature, and the ratio of reactants.

Table 2: Illustrative Optimization of Catalytic Synthesis

Catalyst (mol%)LigandTemperature (°C)SolventYield (%)Selectivity (%)
Pd(OAc)₂ (2%)PPh₃100Toluene (B28343)6585
Pd(OAc)₂ (2%)dppf100Toluene7892
NiCl₂(dppp) (5%)-80Dioxane7290
FeCl₃ (10%)terpyridine120DMF5580

Synthesis of Fluorinated this compound Derivatives

The introduction of fluorine atoms into organosilicon compounds can significantly alter their chemical and physical properties, leading to materials with enhanced thermal stability, chemical resistance, and unique electronic characteristics. The synthesis of fluorinated this compound derivatives can be approached through several strategic routes, primarily involving the use of fluorinated precursors or the direct fluorination of a pre-formed silane (B1218182).

One documented approach involves the reaction of a Grignard reagent with a chlorosilane. For instance, methylpentafluorothis compound has been synthesized by reacting pentafluorophenylmagnesium bromide with methylchlorodiethoxysilane. nasa.gov This method, however, was unsuccessful when methyltriethoxysilane was used as the silicon-containing reactant at the reflux temperature of tetrahydrofuran, as no reaction was observed. nasa.gov This highlights the sensitivity of the synthesis to the choice of reagents and reaction conditions.

Another strategy focuses on the synthesis of silanes with trifluoromethyl groups on the phenyl ring. Methyl-3,5-di(trifluoromethyl)this compound has been prepared, demonstrating the feasibility of incorporating multiple fluorine-containing substituents onto the aromatic ring. nasa.gov While detailed conditions for this specific synthesis are part of broader developmental work on polymeric sealants, it underscores the activity in creating such fluorinated monomers. nasa.gov

General methods for the formation of fluorophenylsilanes can also provide insight into potential synthetic pathways. The synthesis of p-fluorophenylsilane has been achieved through the reaction of the corresponding Grignard reagent with tetrachlorosilane, followed by reduction with lithium aluminum hydride. u-tokyo.ac.jp A similar approach could be adapted for the synthesis of fluorothis compound by using a diethoxydichlorosilane or a related precursor. Additionally, the reaction of lithiated silylamines with trifluorophenylsilane has been used to prepare compounds like bis(tert-butyldimethylsilymino)-fluorophenylsilane, indicating that lithiated intermediates are effective for creating Si-phenyl bonds with fluorinated rings. researchgate.net

The following table summarizes synthetic approaches for related fluorinated phenylsilanes, which could be adapted for this compound derivatives.

DerivativePrecursorsKey ReagentsReference
Methylpentafluorothis compoundpentafluorophenylmagnesium bromide, methylchlorodiethoxysilaneNot specified nasa.gov
p-Fluorophenylsilanep-Fluorophenyl Grignard reagent, TetrachlorosilaneLithium aluminum hydride u-tokyo.ac.jp
Bis(tert-butyldimethylsilymino)-fluorophenylsilaneLithiated silylamine, Trifluorophenylsilanetert-butyllithium researchgate.net

Purification and Isolation Techniques for Research-Grade this compound

Achieving research-grade purity for this compound and its derivatives is critical for applications where impurities can adversely affect performance, such as in the synthesis of high-performance polymers or in semiconductor applications. google.compsu.edu The purification strategies typically focus on removing unreacted starting materials, catalysts, reaction byproducts, and trace impurities like metal ions and halides.

Distillation is a primary and widely used method for the purification of alkoxysilanes like this compound. Due to their liquid nature and sufficient volatility, fractional distillation under reduced pressure (vacuum distillation) is effective in separating the desired product from less volatile or more volatile impurities. nasa.govnasa.gov For instance, in the synthesis of related siloxane products, excess acetylchloride and ethyl acetate (B1210297) were removed by distillation at atmospheric pressure, followed by vacuum distillation to isolate the silane product. nasa.gov For high-boiling or thermally sensitive compounds, molecular distillation, which operates under high vacuum and short residence times, can be employed to minimize thermal degradation. nasa.gov A patent for preparing high-purity silane from alkoxysilanes specifies the use of multistage distillation to purify the intermediate triethoxysilane (B36694). google.com

Chemical Purification methods target specific types of impurities. Halide impurities, such as residual chlorides from synthesis, are a common concern. A patented method for the purification of various alkoxysilanes, including dimethyldiethoxysilane and methyltriethoxysilane, involves treating the crude product with zinc metal or organic zinc compounds like zinc octenoate. google.com This treatment effectively removes chlorine and bromine impurities. The purified alkoxysilane is then recovered by distillation. google.com

Chromatographic techniques offer high-resolution separation for achieving very high purity. Flash column chromatography using silica (B1680970) gel is a standard laboratory technique for the purification of a wide range of organosilanes. amazonaws.commdpi.com The choice of solvent system (eluent) is critical for achieving good separation. For industrial-scale purification, preparative chromatography is a viable, albeit more expensive, option. silicycle.com Different types of silica gel, including irregular and spherical particles with various pore sizes, are available to optimize the separation process. silicycle.com For specific applications, functionalized silica, such as reversed-phase (C18) or moderately polar (Diol, Cyano) phases, can be used. silicycle.com

Adsorption is another technique used to remove trace impurities. Materials like activated carbon, activated aluminosilicate, and silica gel can be used to adsorb specific contaminants from the liquid silane. google.com In the production of high-purity silane gas from alkoxysilanes, low-temperature condensation and adsorption techniques are employed as final purification steps. google.com

The table below summarizes various purification techniques applicable to this compound and related alkoxysilanes.

TechniqueTarget ImpuritiesKey FeaturesReference
Fractional Vacuum DistillationVolatile and non-volatile byproductsStandard method for liquid silanes, performed under reduced pressure. nasa.govnasa.gov
Molecular DistillationHigh-boiling, thermally sensitive impuritiesHigh vacuum, short path distillation to prevent degradation. nasa.gov
Chemical Treatment with ZincHalide impurities (Cl, Br)Reaction with zinc powder or organic zinc compounds followed by distillation. google.com
Flash Column ChromatographyGeneral organic byproductsUtilizes silica gel and a solvent system for separation; suitable for lab scale. amazonaws.commdpi.com
AdsorptionTrace impuritiesUse of adsorbents like activated carbon or silica gel to trap contaminants. google.com

Reaction Mechanisms and Kinetics of Phenyldiethoxysilane Transformations

Hydrolysis and Condensation Mechanisms of Phenyldiethoxysilane

The sol-gel process for this compound, like other alkoxysilanes, involves two principal reactions: hydrolysis and condensation. bohrium.com The kinetics of these steps are crucial as they dictate the structure of the final material and are highly dependent on reaction conditions such as pH, water-to-silane ratio, solvent, and temperature. nih.gov

Hydrolysis is the initial step where the ethoxy groups (-OEt) of this compound are replaced by hydroxyl groups (-OH), forming silanol (B1196071) intermediates. This transformation occurs through a nucleophilic substitution reaction (SN2-Si mechanism) where a water molecule attacks the silicon atom. nih.govresearchgate.net The reaction proceeds in two stages, first yielding Phenyl(ethoxy)silanol and subsequently Phenylsilanediol.

Reaction Scheme:

C₆H₅Si(OC₂H₅)₂ + H₂O ⇌ C₆H₅Si(OC₂H₅)(OH) + C₂H₅OH

C₆H₅Si(OC₂H₅)(OH) + H₂O ⇌ C₆H₅Si(OH)₂ + C₂H₅OH

The kinetics of hydrolysis are significantly influenced by the pH of the medium. unm.edu

Acidic Conditions (pH < 7): The reaction is catalyzed by hydronium ions (H₃O⁺). An ethoxy group is first protonated, making the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by water. nih.govunm.edu Acidic conditions generally accelerate hydrolysis while slowing down the subsequent condensation reactions, allowing for the accumulation of stable silanol intermediates. researchgate.netresearchgate.net

Basic Conditions (pH > 7): The reaction is catalyzed by hydroxide (B78521) ions (OH⁻), which are stronger nucleophiles than water and directly attack the silicon atom. nih.govunm.edu Under basic conditions, both hydrolysis and condensation rates are typically fast. researchgate.net

Neutral Conditions (pH ≈ 7): The reaction rate is at its minimum. unm.edu

The phenyl group, being electron-withdrawing, influences the reactivity of the silicon center, while the two ethoxy groups present a moderate steric hindrance compared to tri- and tetra-alkoxysilanes. bohrium.commdpi.com

Table 1: Influence of pH on this compound Hydrolysis
ConditionCatalystMechanism DetailRelative Rate of HydrolysisStability of Silanol Intermediate
Acidic (pH < 7)H₃O⁺Protonation of ethoxy group enhances Si electrophilicity. nih.govFastHigh (condensation is slow). researchgate.net
Neutral (pH ≈ 7)None (water)Direct nucleophilic attack by water.Very Slow. unm.eduLow (reaction is minimal)
Basic (pH > 7)OH⁻Direct nucleophilic attack by highly reactive hydroxide ion. nih.govFastLow (condensation is also fast). researchgate.net

Following hydrolysis, the resulting phenylsilanol intermediates undergo condensation reactions to form siloxane (Si-O-Si) bonds, which are the backbone of silicones. This process, known as self-condensation or homocondensation, leads to the formation of dimers, trimers, and eventually larger oligomers and polymers. researchgate.net The condensation can proceed via two main pathways:

Water-producing condensation: Two silanol groups react to form a siloxane bond and a water molecule.

2 C₆H₅Si(OH)₂ → (HO)Si(C₆H₅)-O-Si(C₆H₅)(OH) + H₂O

Alcohol-producing condensation: A silanol group reacts with a residual ethoxy group to form a siloxane bond and an ethanol (B145695) molecule.

C₆H₅Si(OH)₂ + C₆H₅Si(OC₂H₅)₂ → (HO)Si(C₆H₅)-O-Si(C₆H₅)(OC₂H₅) + C₂H₅OH

The relative rates of these reactions are also pH-dependent. Base catalysis generally promotes the formation of more highly branched, colloidal particles, whereas acid catalysis tends to result in more linear or weakly branched "polymeric" networks. unm.edu Due to its difunctional nature (two reactive sites after full hydrolysis), the self-condensation of this compound primarily leads to the formation of linear chains or cyclic structures rather than highly cross-linked three-dimensional networks.

This compound can be co-condensed with other silane (B1218182) precursors to create hybrid materials with tailored properties. When reacted with tetrafunctional silanes like tetraethoxysilane (TEOS), the this compound acts as a network modifier, introducing phenyl groups that impart hydrophobicity and thermal stability while interrupting the rigid three-dimensional silica (B1680970) network.

Furthermore, the silanol intermediates derived from this compound can co-condense with organic molecules containing hydroxyl groups, such as diols or phenols. This process forms Si-O-C linkages, integrating organic segments into the inorganic siloxane backbone. The co-condensation of water and organic vapors can influence particle formation and growth in various systems. copernicus.orgcopernicus.org This approach is fundamental to creating organic-inorganic hybrid polymers.

Polymerization Mechanisms Involving this compound

Beyond sol-gel type polycondensation, this compound can participate in more controlled polymerization reactions to synthesize polymers with well-defined structures.

The Pierce-Rubinsztajn (P-R) reaction is a powerful method for forming siloxane bonds under mild, non-hydrolytic conditions. researchgate.netresearchgate.net It involves the heterofunctional condensation of a hydrosilane (containing an Si-H bond) with an alkoxysilane (containing an Si-OR bond), catalyzed by a strong Lewis acid, most notably tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃). mdpi.com

General Reaction: R₃Si-H + R'₃Si-OR'' --[B(C₆F₅)₃]--> R₃Si-O-SiR'₃ + R''-H

In this context, this compound serves as the alkoxysilane component. It would react with a di- or poly-hydrosilane comonomer. The mechanism involves the activation of the Si-H bond by the borane (B79455) catalyst, facilitating a hydride transfer and the subsequent cleavage of the Si-OR bond to form a stable Si-O-Si linkage and a volatile hydrocarbon byproduct (e.g., ethane (B1197151) from an ethoxy group). mdpi.com The P-R reaction is advantageous for creating precisely controlled linear, cyclic, or complex polymer architectures, as it avoids the complexities and side reactions associated with traditional hydrolytic methods. mdpi.comresearchgate.net

Ring-opening polymerization (ROP) is a chain-growth polymerization where a cyclic monomer is opened by a reactive species to form a linear polymer. wikipedia.orgmdpi.com While this compound itself is not a cyclic monomer, species derived from it can initiate the ROP of cyclic monomers like cyclotrisiloxanes (D₃) or cyclotetrasiloxanes (D₄).

For instance, a reactive cationic or zwitterionic species can be generated from a this compound derivative. In zwitterionic ring-opening polymerization (ZROP), a Lewis acid such as B(C₆F₅)₃ can react with a cyclic ether to form a zwitterionic adduct that initiates polymerization. researchgate.net A similar principle can be applied where a species derived from this compound acts as the initiator. The initiator attacks the strained ring of the cyclic siloxane, opening it and creating a new propagating chain end. This end then continues to attack subsequent cyclic monomers, extending the polymer chain. youtube.com This method allows for the synthesis of well-defined block copolymers where a segment derived from the initiator is attached to a polysiloxane chain.

Table 2: Comparison of Polymerization Mechanisms
MechanismReactants Involving this compoundKey FeaturesTypical Product
Self-Condensation (Sol-Gel)This compound + WaterHydrolysis followed by condensation; pH-dependent kinetics. nih.govunm.eduLinear or cyclic phenyl-substituted polysiloxanes.
Pierce-Rubinsztajn ReactionThis compound + HydrosilaneCatalyzed by B(C₆F₅)₃; non-hydrolytic; mild conditions. researchgate.netmdpi.comPrecisely structured copolymers with alternating units.
Ring-Opening PolymerizationThis compound-derived initiator + Cyclic SiloxaneChain-growth mechanism; can be living/controlled. wikipedia.orgmdpi.comBlock copolymers with a polysiloxane segment.

Hydrosilylation Reactions Catalyzed by or Involving this compound

Hydrosilylation is a versatile reaction for the reduction of various functional groups, where this compound can serve as the hydride source. Transition metal complexes are often employed as catalysts to facilitate these transformations. researchgate.net

Carbonyl Hydrosilylation Pathways

The hydrosilylation of carbonyl compounds, such as aldehydes and ketones, is a widely used method for their reduction to the corresponding alcohols. researchgate.netnih.gov In this reaction, a hydrosilane like phenylsilane (B129415), in the presence of a suitable catalyst, reduces the carbonyl group to a silyl (B83357) ether, which is then hydrolyzed to yield the alcohol product. nih.govrsc.org

Various catalytic systems have been developed for this purpose. For instance, nickel complexes featuring α-diimine ligands have proven effective. nih.govrsc.org In a screening of such catalysts for benzaldehyde (B42025) hydrosilylation, a diphenylphosphine-substituted variant, (Ph2PPrDI)Ni, was identified as highly efficient, with phenylsilane being the most effective reductant. nih.govrsc.org Similarly, molybdenum silyl hydride complexes, such as [(ArN=)Mo(H)(SiH2Ph)(PMe3)3], have been shown to catalyze the hydrosilylation of a variety of aldehydes and ketones. nih.gov

The mechanism can vary depending on the catalyst. For the molybdenum complex, stoichiometric studies with acetone (B3395972) suggested an unexpected pathway where the silyl ligand on the catalyst acts as a spectator. nih.gov The reaction proceeds through the formation of an isopropoxy intermediate, which undergoes a reversible β-CH activation rather than the conventional elimination of a Si-O group. nih.gov In the case of benzaldehyde, the reaction involves an intermediate bis(benzaldehyde) adduct. nih.gov Computational studies on (NHC)copper(I)-catalyzed hydrosilylation of ketones support a mechanism involving a Lewis base activation of the hydrosilane. figshare.com

Catalyst SystemSubstrate ExampleKey Finding
(Ph2PPrDI)Ni / PhenylsilaneBenzaldehydeFound to be a highly efficient system for carbonyl hydrosilylation at 25 °C. nih.govrsc.org
[(ArN=)Mo(H)(SiH2Ph)(PMe3)3]Acetone, BenzaldehydeOperates via an unconventional mechanism involving a spectator silyl ligand and β-CH activation. nih.gov
(NHC)Copper(I) / HydrosilaneKetonesMechanism involves Lewis base activation of the silane, explaining high activity. figshare.com

Ester C-O Bond Hydrosilylation

The hydrosilylation of esters can be more challenging and may proceed through different pathways, including dihydrosilylation to silyl ethers or deoxygenation to ethers. rsc.org However, selective C-O bond cleavage via hydrosilylation is a valuable transformation.

Significant success in this area has been achieved using specific nickel catalysts. For example, while the (Ph2PPrDI)Ni catalyst showed inefficient dihydrosilylation for ethyl acetate (B1210297), it demonstrated remarkable activity for the C-O bond hydrosilylation of allyl esters. nih.govrsc.org When an equimolar solution of allyl acetate and phenylsilane was treated with 1.0 mol% of the catalyst, complete C-O bond cleavage occurred within 30 minutes at room temperature, generating propylene (B89431) and PhSi(OAc)3. nih.govrsc.org This system achieved turnover frequencies (TOFs) up to 990 h⁻¹ under neat conditions, which is among the highest reported for transition metal-catalyzed ester C-O bond hydrosilylation. nih.govrsc.org The scope of this reaction was successfully expanded to several other allyl esters. nih.gov

In contrast, base-catalyzed systems using simple bases like potassium tert-butoxide (KOtBu) can also promote the reduction of esters to alcohols using silanes like polymethylhydrosiloxane (B1170920) (PMHS). nih.gov Mechanistic studies suggest that these reactions proceed through the formation of silicate (B1173343) species, which act as the true reducing agents. nih.gov

Catalyst / ReagentSubstrateProduct(s)Turnover Frequency (TOF)
(Ph2PPrDI)Ni / PhenylsilaneAllyl AcetatePropylene, PhSi(OAc)3Up to 990 h⁻¹ nih.govrsc.org
Co2(CO)8 / SilaneEstersCarboxysilaneMax TOF = 4 h⁻¹ (at 200 °C) rsc.org
KOtBu / PMHSEstersAlcohols (after hydrolysis)Not specified

Mechanistic Insights into Catalyzed Hydrosilylation (e.g., Agostic Interactions, Silanimine Intermediates)

The mechanisms of hydrosilylation reactions are intricate and have been the subject of detailed study. The widely accepted general framework for alkene hydrosilylation is the Chalk-Harrod mechanism, which involves oxidative addition of the silane, alkene insertion into the metal-hydride bond, and reductive elimination. researchgate.netnih.gov However, variations and alternative pathways exist.

Labeling experiments and DFT calculations have provided evidence for multiple coexisting reaction pathways in the hydrosilylation of allyl compounds, where oxidative addition of the silane and insertion of the allyl group are the crucial, selectivity-determining steps. researchgate.nettum.de

In the context of carbonyl and imine hydrosilylation, other intermediates and interactions become important. For instance, the hydrosilylation of substituted benzophenone (B1666685) N-aryl imines catalyzed by a chiral Lewis base has been proposed to proceed via the formation of trichlorosilyl (B107488) anions. nih.gov The study of a molybdenum silyl hydride complex revealed a complex dynamic behavior, including an unusual silyl/silane exchange that proceeds through a Mo(VI) intermediate. nih.gov While some rhodium(III) complexes used for hydrosilylation are noted to be devoid of agostic interactions (an interaction of a C-H bond with the metal center), these interactions are often considered in other catalytic cycles. nsf.gov The reduction of carbonyl compounds with silanes in the presence of a base is believed to involve silicate species as the active reducing agents. nih.gov

Advanced Kinetic Studies and Modeling of this compound Reactions

Reaction Rate Determination and Kinetic Parameter Estimation

Determining the kinetic parameters of a reaction is essential for understanding its mechanism and for process optimization. ovgu.de Kinetic analysis typically requires experiments to establish rate laws, which quantitatively describe the reaction's course over time as a function of reactant concentrations and temperature. ovgu.de

A common approach is the integral method of kinetic analysis, where experimentally determined concentration-versus-time data is fitted to different integrated rate laws to find the model that best describes the reaction. ovgu.de For reactions conducted in specific reactor types, such as a plug flow reactor (PFR), kinetic parameters can be determined by using nonlinear regression. youtube.com This involves measuring the exit concentration of a reactant at various volumetric flow rates (which corresponds to different residence times) and fitting this data to the reactor's design equation, which incorporates the rate law. youtube.com By guessing initial values for the kinetic parameters (like the rate constant, k, and adsorption equilibrium constants in catalytic reactions) and using a solver to minimize the sum of squares of the differences between experimental and calculated concentrations, the best-fit parameters can be found. youtube.com

The rate law for a reaction A → B can be expressed as: Rate = k[A]^n where k is the rate constant and n is the reaction order. For more complex reactions, such as those in catalytic systems, the rate law can be more intricate. youtube.com

The temperature dependence of the rate constant is typically described by the Arrhenius equation: k = k∞ * exp(-Ea / RT) where k∞ is the pre-exponential factor (or collision factor), Ea is the activation energy, R is the universal gas constant, and T is the absolute temperature. ovgu.de An Arrhenius plot (ln(k) vs. 1/T) can be used to estimate Ea and k∞ from rate constants measured at different temperatures. ovgu.de

Modern approaches can automate this process. Computational tools have been developed that require only the input of chemical species and corresponding time-series concentration data to identify the most probable kinetic model and its parameters from a network of possible reactions. rsc.org

MethodDescriptionParameters Determined
Integral Method of Data AnalysisFitting concentration-time data to integrated forms of various rate laws. ovgu.deRate constant (k), Reaction order (n)
Nonlinear Regression (for PFR data)Minimizing the difference between experimental and model-predicted exit concentrations by adjusting kinetic parameters in the rate law. youtube.comRate constant (k), Adsorption constants (K)
Arrhenius PlotPlotting the natural logarithm of the rate constant (ln k) versus the inverse of the temperature (1/T). ovgu.deActivation Energy (Ea), Pre-exponential factor (k∞)

Computational Kinetic Modeling and Simulation

Computational kinetic modeling provides a powerful tool for understanding the complex reaction pathways of this compound transformations, primarily its hydrolysis and subsequent condensation. These models allow for the simulation of reaction progress over time, offering insights into the formation of various intermediates and final polymeric structures. The simulation of such chemical reaction networks involves creating physical models that are expressed as systems of mathematical differential equations, which are often nonlinear and require numerical methods for their solution. mdpi.com

The modeling process for this compound would typically involve several key steps:

Mechanism Postulation: Defining a detailed reaction network that includes all elementary steps: hydrolysis of the ethoxy groups, self-condensation of silanols and partially hydrolyzed silanes, and cross-condensation reactions.

Rate Law Formulation: Assigning a rate law, typically based on mass action kinetics, to each elementary reaction. The rate of a reaction is proportional to the product of the concentrations of the reactants raised to the power of their respective stoichiometric coefficients. core.ac.uk

Parameter Estimation: Determining the rate constants for each reaction. This can be achieved through fitting the model to experimental data or through theoretical calculations using methods like Density Functional Theory (DFT). DFT calculations have been successfully used to elucidate the hydrolysis and condensation pathways for other organosilanes, providing a validated method to simulate the reactions. researchgate.net

Model Solution and Validation: Solving the resulting system of ordinary differential equations (ODEs) to predict the concentration profiles of all species over time. core.ac.ukcerfacs.fr These simulation results are then compared against experimental data (e.g., from NMR spectroscopy or chromatography) to validate the model's accuracy.

Stochastic simulation methods, such as the Stochastic Simulation Algorithm (SSA), can also be applied. chemrxiv.org These methods are particularly useful for capturing the probabilistic nature of chemical reactions, which can be important in polymerization where the growth of individual polymer chains can be a highly random process. chemrxiv.org SSA simulates individual reaction events based on their probabilities, which avoids the need to solve complex kinetic equations directly. chemrxiv.org Software packages like ReactionMechanismSimulator.jl or Aspen HYSYS are examples of tools that can be used to simulate such complex chemical kinetic mechanisms. core.ac.ukwikipedia.org

Influence of Reaction Conditions on Reaction Kinetics (e.g., Temperature, Concentration, Catalyst Loading)

The kinetics of this compound hydrolysis and condensation are highly sensitive to the conditions under which the reactions are performed. Key parameters that exert significant influence include temperature, reactant concentration, and the presence and amount of a catalyst.

Influence of Temperature

Temperature has a profound effect on the rate of this compound transformations. An increase in temperature generally leads to a significant increase in the reaction rate. This relationship is quantitatively described by the Arrhenius equation. libretexts.orglibretexts.org

Arrhenius Equation: k = A * exp(-Ea / RT)

Where:

k is the rate constant

A is the pre-exponential factor (frequency factor), related to the frequency of molecular collisions researchgate.net

Ea is the activation energy, the minimum energy required for a reaction to occur libretexts.org

R is the universal gas constant

T is the absolute temperature in Kelvin

The activation energy (Ea) and pre-exponential factor (A) are critical parameters determined experimentally by measuring the rate constant at different temperatures and plotting ln(k) versus 1/T (an Arrhenius plot). libretexts.orglibretexts.org The slope of this line yields -Ea/R, and the y-intercept gives ln(A). libretexts.org For the hydrolysis of other alkoxysilanes, activation energies have been determined, illustrating the energy barriers that must be overcome. For instance, the activation energy for the hydrolysis of 3-cyanopropyl triethoxysilane (B36694) (CTES) has been reported to be 20 kJ/mol in alkaline media and 58 kJ/mol in acidic media. researchgate.net

Table 1: Conceptual Arrhenius Parameters for a Chemical Reaction
ParameterSymbolDescriptionMethod of Determination
Pre-exponential FactorARepresents the frequency of correctly oriented collisions between reactant molecules.Derived from the intercept of an Arrhenius plot (ln(k) vs 1/T). libretexts.org
Activation EnergyEaThe minimum kinetic energy required for reactants to transform into products. libretexts.orgCalculated from the slope of an Arrhenius plot (-Ea/R). libretexts.org
Rate ConstantkProportionality constant relating reaction rate to reactant concentrations.Measured experimentally at various temperatures.
TemperatureTAbsolute temperature (in Kelvin) at which the reaction occurs.Controlled experimental variable.

Influence of Concentration

According to collision theory, the rate of a chemical reaction is directly proportional to the frequency of collisions between reactant molecules. researchgate.net Increasing the concentration of reactants, such as this compound and water, increases the number of particles within a given volume. This leads to more frequent collisions and, consequently, a higher reaction rate. For the hydrolysis and condensation of this compound, increasing its initial concentration or the concentration of water will accelerate the formation of silanols and their subsequent condensation into oligomers and polymers.

Influence of Catalyst Loading

The hydrolysis and condensation of alkoxysilanes like this compound are typically slow at neutral pH and require a catalyst. Both acids and bases can be used to catalyze these reactions. The catalyst loading, or concentration, is a critical factor in controlling the reaction kinetics. researchgate.net

Increased Rate: Generally, increasing the catalyst loading enhances the reaction rate by providing more active sites for the reaction to occur. researchgate.net For example, a higher concentration of an acid catalyst (lower pH) or a base catalyst (higher pH) will accelerate the hydrolysis of the Si-OEt bonds.

Table 2: Illustrative Kinetic Data for the Hydrolysis of Related Alkoxysilanes
CompoundCatalytic ConditionActivation Energy (Ea)Reference
3-cyanopropyl triethoxysilane (CTES)Alkaline20 kJ/mol researchgate.net
3-cyanopropyl triethoxysilane (CTES)Acidic58 kJ/mol researchgate.net
γ-glycidoxypropyltrimethoxysilane (γ-GPS)Acidic (pH 5.4)68.4 kJ/mol (for epoxy ring opening) researchgate.net

Polymerization and Oligomerization Studies of Phenyldiethoxysilane

Formation of Silicone Polymers and Resins

The polymerization of phenyldiethoxysilane is a cornerstone for producing a range of silicone polymers and resins with tailored properties. The presence of the phenyl group imparts desirable characteristics such as thermal stability and refractive index modification to the resulting materials.

Synthesis of Linear and Branched Polysiloxanes

The synthesis of polysiloxanes from this compound can be achieved through several methods, with hydrolytic polycondensation being a primary route. This process involves the hydrolysis of the ethoxy groups to form silanols, which then undergo condensation to create siloxane (Si-O-Si) linkages, the backbone of silicone polymers. uni-wuppertal.de The reaction of dichlorosilanes, a related class of monomers, initially yields a mixture of short-chain linear polydimethylsiloxanes with terminal hydroxyl groups, alongside cyclic units. uni-wuppertal.de While specific studies focusing solely on this compound are less common in readily available literature, the general principles of dialkoxysilane polymerization apply.

The synthesis of branched polysiloxanes can be achieved by introducing trifunctional silanes or by utilizing specific reaction conditions that promote branching. While detailed methods for creating branched polysiloxanes often involve more complex starting materials or multi-step processes, this compound can theoretically act as a component in such syntheses. rubbernews.comnih.gov For instance, branched structures can be generated by coupling reactive polymer blocks with a core containing reactive sites, such as Si-Cl groups. researchgate.net The Piers-Rubinsztajn reaction, a catalytic method for forming siloxane bonds, offers a pathway to create well-defined branched structures by reacting hydrosilanes with alkoxysilanes. researchgate.net

Development of Silicone Rubbers and Elastomers

This compound is a valuable component in the formulation of silicone rubbers and elastomers, primarily due to the beneficial properties conferred by the phenyl group. The incorporation of phenyl groups into the polysiloxane backbone can significantly improve the low-temperature flexibility and high-temperature stability of the resulting elastomer. rubbernews.com The bulky phenyl side chains disrupt the crystallization of the polymer chains at low temperatures, thus maintaining elasticity. rubbernews.com

One approach to incorporating phenyl groups is by using phenyl-substituted copolymers in the elastomer formulation. Studies have shown that adding a medium viscosity, vinyl-terminated diphenyl dimethyl copolymer to a conventional vinyl dimethyl gum can enhance low-temperature properties. rubbernews.com While this study did not directly use this compound, it highlights the principle of incorporating phenyl groups to achieve desired elastomer characteristics. The properties of the final elastomer, such as stiffness, resiliency, and compression set, can be tailored by adjusting the content of phenyl and vinyl groups in the silicone gum. osti.gov The introduction of phenyl groups can also enhance the mechanical adaptability of organosilicone elastomers. nih.gov

Cyclosiloxane and Silsesquioxane Formation

Beyond linear and branched polymers, this compound can be utilized in the synthesis of cyclic siloxanes and three-dimensional silsesquioxane structures, which are key components in advanced materials.

Synthesis of Cyclic Siloxanes (e.g., Methylphenylcyclosiloxanes)

The synthesis of methylphenylcyclosiloxanes can be achieved through the hydrolysis of methylphenyldialkoxysilanes. google.com A common method involves the hydrolysis of the alkoxysilane under controlled conditions, followed by distillation to remove the alcohol byproduct. The resulting hydrolyzate can then be subjected to vacuum distillation to isolate the desired cyclic siloxane fraction. google.com For example, a process for preparing methylphenyl-cyclosiloxane involves hydrolyzing methylphenyl-dialkoxysilane and then distilling the resulting hydrolysate to obtain the cyclic product. google.com The reaction conditions, such as temperature and the ratio of water to alkoxysilane, are crucial in controlling the product distribution. google.com

Polyorganosilsesquioxanes (PPSQs) Derived from this compound

Polyorganosilsesquioxanes (PPSQs) are cage-like or ladder-like polymers with the general formula (RSiO1.5)n. Phenyl-substituted PPSQs are of particular interest due to their high thermal stability and optical properties. While the synthesis of PPSQs often starts from trifunctional silanes like phenyltrichlorosilane (B1630512) or phenyltriethoxysilane (B1206617), this compound can also be a precursor, typically in combination with other silanes to control the network structure.

The synthesis generally proceeds via a sol-gel process, involving hydrolysis and condensation reactions. The resulting materials can be further functionalized for various applications. For instance, poly(phenyl)silsesquioxane (PPS) can be a byproduct of the hydrolytic condensation of phenyltriethoxysilane and can be used as a building block for epoxy nanocomposites. umich.edu The synthesis of open-cage silsesquioxanes with phenyl substituents has also been reported, leading to materials with high thermal resistance and UV resistance. rsc.org These materials can form optically transparent and flexible films. rsc.org

Organic-Inorganic Hybrid Polymer Synthesis

This compound is a valuable precursor for the synthesis of organic-inorganic hybrid polymers, which combine the properties of both organic and inorganic components at a molecular level. mdpi.comnih.gov The sol-gel method is a common technique for preparing these hybrids, where the hydrolysis and condensation of alkoxysilanes like this compound form an inorganic silica-based network that is covalently bonded to or interpenetrated with an organic polymer. mdpi.commdpi.comresearchgate.net

The presence of the phenyl group in this compound can enhance the compatibility between the inorganic and organic phases and contribute to the final properties of the hybrid material. These hybrid materials can exhibit improved thermal stability, mechanical properties, and optical transparency compared to the individual components. For example, organic-inorganic composites have been prepared by the in-situ acid hydrolysis of tetraethylorthosilicate in the presence of polystyrene and copolymers of styrene (B11656) with methylvinyldichlorosilane. researchgate.net While this study does not directly use this compound, it demonstrates the principle of combining a silica (B1680970) network with a phenyl-containing polymer. The synthesis of organic/inorganic epoxy nanocomposites from poly(aminopropyl/phenyl)silsesquioxanes further illustrates the use of phenyl-silsesquioxanes in creating high-performance hybrid materials. umich.edu

Melding Gel Systems and Hybrid Network Formation

This compound is a key precursor in the development of unique organic-inorganic hybrid materials known as "melting gels." These materials are synthesized through a sol-gel process that typically involves the co-hydrolysis and condensation of a mono-substituted alkoxysilane, such as phenyltriethoxysilane (PhTES), and a di-substituted alkoxysilane. cuny.edusigmaaldrich.comnsf.gov While this compound possesses two hydrolyzable ethoxy groups, its behavior in forming these networks is analogous to other phenyl-substituted silanes.

The formation of these hybrid networks is a carefully controlled process. Typically, it begins with acid-catalyzed hydrolysis (e.g., using HCl), which promotes the formation of linear or lightly branched siloxane polymer chains. cuny.edusigmaaldrich.com This is followed by a second step, often involving a base catalyst like ammonia, which facilitates cross-linking between the polymer chains, leading to gelation. sigmaaldrich.com The resulting gel is not a fully rigid network but a "melting gel," characterized by its thermoplastic behavior: it is rigid at room temperature but softens and flows upon heating, a cycle that can be repeated. nsf.govnih.gov This behavior is attributed to incomplete cross-linking in the initial gel structure. sigmaaldrich.com

A final consolidation treatment at elevated temperatures (e.g., above 150°C) completes the condensation reactions, forming a permanent, irreversible, and rigid hybrid glass network. nsf.govnih.gov The incorporation of phenyl groups from precursors like this compound directly influences the material's properties, particularly by affecting the glass transition temperature (Tg) of the resulting gel. nsf.govresearchgate.net For instance, hybrid gels made from phenyl-substituted silanes generally exhibit higher glass transition temperatures compared to their methyl-substituted counterparts. researchgate.net The synthesis of these gels can be performed using various catalysts and solvents, with reaction conditions tailored to control the final network structure. researchgate.net

Copolymers and Block Copolymers Incorporating this compound Units

The incorporation of this compound units into copolymer structures offers a versatile method for tailoring material properties by combining the characteristics of different monomers. mdpi.comutoronto.ca Polysiloxanes are known for their low glass transition temperatures, high thermal stability, and flexibility, while phenyl-containing polymers can add rigidity, and improved thermal and mechanical properties. nih.govutoronto.ca

The synthesis of block copolymers containing siloxane units is well-established, with living anionic polymerization being a primary method for creating well-defined structures with narrow molecular weight distributions. nih.govresearchgate.netprinceton.edu This technique allows for the sequential polymerization of different cyclic siloxane monomers to produce diblock, triblock, or more complex architectures. nih.gov For example, copolymers of dimethylsiloxane and diphenylsiloxane have been synthesized to combine the flexibility of the former with the rigidity of the latter. nih.gov

While specific documented examples detailing the block copolymerization of this compound are not abundant in readily available literature, its chemical structure makes it a candidate for incorporation into such systems. It can be introduced into copolymer chains through several methods:

Anionic Ring-Opening Polymerization: Although this compound itself is not a cyclic monomer, it could potentially be used as a functional terminating agent or incorporated into a macroinitiator for the polymerization of other cyclic monomers.

Condensation Polymerization: this compound can undergo condensation reactions with other silanols or alkoxysilanes, such as dihydroxy-terminated polydimethylsiloxane (B3030410), to form segmented or block copolymers. scielo.br

Graft Copolymerization: A polymer backbone with reactive sites could be grafted with this compound units through condensation reactions to create graft copolymers. utoronto.ca

These synthetic strategies allow for the creation of materials where the properties are tuned by the ratio and sequence of the this compound units relative to other comonomers. nih.gov Such copolymers are of interest for applications ranging from high-performance elastomers and sealants to advanced coatings and membranes. nih.govgoogle.com

Structure-Property Relationships in this compound-Derived Polymers

The architecture of polymers derived from this compound is highly dependent on the conditions of polymerization, which in turn dictates the final properties of the material.

Effect of Monomer Introduction Rate and Concentration on Polymer Architecture

Studies on the heterofunctional polycondensation of phenyldialkoxysilanes, including this compound, have shown that polymerization parameters significantly influence the resulting polymer's molecular weight and structure. sigmaaldrich.com

The monomer introduction rate has been observed to have a minimal effect on the molecular weight characteristics of the resulting polyphenylalkoxysiloxanes. In typical polycondensation processes, a slow, controlled addition might be expected to influence polymer growth, but for this system, the effect appears to be negligible. sigmaaldrich.com

Conversely, the monomer concentration plays a crucial role. Research demonstrates a clear trend where increasing the initial concentration of this compound in the solvent (e.g., toluene) leads to an increase in the molar mass of the polymer. sigmaaldrich.com At lower concentrations, the reaction kinetics favor intramolecular cyclization, resulting in the formation of cyclic oligomers with lower molecular weights. As the concentration increases, intermolecular reactions become more probable, leading to the formation of higher molecular weight linear polymers. sigmaaldrich.com This behavior is a classic example of competition between cyclization and linear chain growth in polycondensation reactions. sigmaaldrich.com

Table 1: Effect of this compound Concentration on Polymer Molecular Characteristics This table presents data on the polymerization of phenylethoxysilane under varied concentrations in toluene (B28343) at 80°C. The data illustrates the trend of increasing molecular mass with increasing monomer concentration.

ExperimentMonomer Concentration (mol/L)Number Average Molecular Weight (Mn, kDa)Polydispersity Index (PDI)
10.250.51.2
20.50.61.2
31.00.81.3

Data sourced from Hasiak, Y. K., et al. (2023). Features of the Heterofunctional Polycondensation of Phenyldialkoxysilanes by the Pierce–Rubinstein Reaction. sigmaaldrich.com

Correlation Between Molecular Architecture and Resulting Material Properties

The molecular architecture established during polymerization directly correlates with the macroscopic properties of the final material.

For polymers derived from this compound, the presence of both cyclic and linear structures, as controlled by monomer concentration, impacts thermal properties. A notable finding is the exceptionally low glass transition temperature (Tg) observed in products obtained from this compound polymerization. Differential Scanning Calorimetry (DSC) analysis of a polymer synthesized from this compound revealed a Tg of -66.7°C. researchgate.net This is significantly lower than the typical Tg values for traditional polyphenylsilsesquioxanes (PPSQs), which are often in the range of 120-150°C. researchgate.net This low Tg suggests a highly flexible polymer network, likely due to the specific combination of linear and cyclic structures formed during the synthesis, which prevents the dense packing and rigid chain interactions typical of highly cross-linked PPSQs. This characteristic points towards potential applications as frost-resistant materials or flexible coatings. researchgate.net

Advanced Analytical Characterization Techniques for Phenyldiethoxysilane and Its Products

Spectroscopic Analysis

Spectroscopic techniques are fundamental in elucidating the molecular structure and identifying the functional groups present in Phenyldiethoxysilane and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organosilicon compounds like this compound. core.ac.ukmdpi.comnih.govibm.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure and chemical environment of the atoms.

¹H NMR: Proton NMR is used to identify the types and number of hydrogen atoms in a molecule. For this compound, characteristic signals would be expected for the protons on the phenyl group, the ethoxy groups, and the silicon-hydride (Si-H) bond.

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule. Distinct signals will appear for the carbon atoms of the phenyl ring and the ethoxy groups, allowing for confirmation of the compound's carbon framework.

²⁹Si NMR: Silicon-29 NMR is particularly valuable for characterizing silicon-containing compounds. cuny.edu The chemical shift of the ²⁹Si nucleus is highly sensitive to its local electronic environment, providing direct insight into the bonding and structure around the silicon atom. researchgate.net For this compound, the ²⁹Si NMR spectrum would show a characteristic resonance confirming the presence of the Si-H and Si-O bonds. In the analysis of polysiloxanes derived from this compound, ²⁹Si NMR can be used to determine the distribution of different siloxane units within the polymer chain. cuny.educolab.ws

The following table summarizes typical (predicted) NMR chemical shifts for this compound.

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H7.2 - 7.8MultipletPhenyl group protons
¹H~4.8SingletSi-H proton
¹H~3.8Quartet-OCH₂- protons
¹H~1.2Triplet-CH₃ protons
¹³C128 - 135MultiplePhenyl group carbons
¹³C~58Single-OCH₂- carbon
¹³C~18Single-CH₃ carbon
²⁹Si(Varies)-Si nucleus

This is a predictive table. Actual values may vary based on solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within a molecule. edinst.comnih.govelsevier.com They work by probing the vibrational modes of molecular bonds. mi-6.co.jpbellevuecollege.edursc.org

IR Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. bellevuecollege.edu Key functional groups in this compound have characteristic absorption bands. For instance, the Si-H bond exhibits a strong stretching vibration typically in the 2100-2200 cm⁻¹ region. The Si-O-C linkage will show strong absorptions in the 1000-1100 cm⁻¹ range, and the phenyl group will have characteristic aromatic C-H and C=C stretching vibrations. libretexts.org

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. americanpharmaceuticalreview.com While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. edinst.com This makes it particularly useful for identifying non-polar bonds. For this compound, the Si-H and aromatic ring vibrations would also be observable in the Raman spectrum, providing complementary information to the IR data. nih.govamericanpharmaceuticalreview.com

These techniques are also powerful for monitoring chemical reactions. For example, during the hydrolysis and condensation of this compound to form polysiloxanes, the disappearance of the Si-H band and the appearance of a broad Si-O-Si band can be monitored to follow the reaction progress. researchgate.net

The table below lists the characteristic vibrational frequencies for key functional groups in this compound.

Functional GroupTypical Wavenumber (cm⁻¹)Technique
Si-H stretch2100 - 2200IR, Raman
C-H (aromatic) stretch3000 - 3100IR, Raman
C-H (aliphatic) stretch2850 - 2980IR, Raman
C=C (aromatic) stretch1400 - 1600IR, Raman
Si-O-C stretch1000 - 1100IR
Fe-O-Si bond560 - 700IR

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure.

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS for Polymer Molecular Weight and Structure

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that is particularly well-suited for the analysis of large molecules like polymers. wpmucdn.comdntb.gov.ua In this technique, the polymer sample is co-crystallized with a matrix compound that absorbs laser energy. lcms.cz A laser pulse desorbs and ionizes the polymer molecules with minimal fragmentation. wpmucdn.com The time it takes for the ions to travel through a flight tube to a detector is proportional to their mass-to-charge ratio, allowing for the determination of the molecular weight distribution of the polymer. researchgate.netbruker.com

For polysiloxanes derived from this compound, MALDI-TOF MS can provide detailed information about:

Average Molecular Weights (Mn and Mw): Accurate determination of the number-average and weight-average molecular weights. bruker.comnih.gov

Polydispersity Index (PDI): An indication of the breadth of the molecular weight distribution. nih.gov

End-Group Analysis: Identification of the chemical nature of the polymer chain ends.

Copolymer Composition: In cases of copolymers, the distribution and sequence of different monomer units can be investigated. colab.ws

It is important to note that the choice of matrix and sample preparation are critical for obtaining high-quality MALDI-TOF MS data for polysiloxanes. nih.govshimadzu.com

The following table illustrates the type of data obtainable from a MALDI-TOF MS analysis of a polysiloxane.

ParameterDescription
m/z of repeating unit Mass-to-charge ratio of the monomer unit.
Mn (Number-average molecular weight) The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules.
Mw (Weight-average molecular weight) An average that takes into account the molecular weight of each polymer chain.
PDI (Polydispersity Index) A measure of the distribution of molecular mass in a given polymer sample (Mw/Mn).

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Byproduct Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.netunar.ac.idscioninstruments.com It is an ideal method for analyzing volatile and semi-volatile compounds. nih.govmeasurlabs.com In GC-MS, a sample is injected into a gas chromatograph, where its components are separated based on their boiling points and interactions with a stationary phase in a capillary column. nih.govmdpi.com The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification. unar.ac.id

For this compound, GC-MS is a crucial technique for:

Purity Assessment: Determining the percentage of this compound in a sample and identifying any impurities.

Byproduct Analysis: Identifying and quantifying byproducts formed during the synthesis of this compound, such as incompletely reacted starting materials or side-reaction products. google.com

Analysis of Derivatives: Analyzing volatile derivatives of this compound. jfda-online.comnih.gov

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS)

Electrospray Ionization (ESI) is another soft ionization technique that is particularly useful for analyzing polar and large molecules in solution. wikipedia.orgnih.gov ESI generates ions by applying a high voltage to a liquid to create an aerosol. wikipedia.org When coupled with a high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) instrument, ESI-HRMS can provide highly accurate mass measurements. rsc.orguci.edursc.org

For the analysis of this compound and its products, ESI-HRMS offers several advantages:

Accurate Mass Measurement: The high mass accuracy allows for the determination of the elemental composition of a molecule with high confidence. rsc.org

Structural Elucidation: Fragmentation patterns obtained through tandem mass spectrometry (MS/MS) experiments can be used to elucidate the structure of the parent molecule and its derivatives. nih.govnih.gov

Analysis of Reaction Intermediates: ESI-MS can be used to study reaction mechanisms by detecting and characterizing transient intermediates in solution.

Characterization of Polar Products: It is well-suited for the analysis of more polar derivatives or degradation products of this compound that may not be amenable to GC-MS. csic.esmdpi.com

Chromatographic Separations

Chromatographic techniques are fundamental for separating and analyzing the components of a mixture. For this compound and its polymeric products, Gel Permeation Chromatography (GPC) and High-Performance Liquid Chromatography (HPLC) are particularly vital.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing polymers. lcms.cz It separates molecules based on their size or hydrodynamic volume in solution. phenomenex.com This method is paramount for determining the molecular weight distribution of polymers, such as polyphenylsilsesquioxanes, which can be synthesized from precursors like this compound. rsc.orggoogle.com The molecular weight and its distribution are critical properties that dictate the physical and mechanical characteristics of the final polymeric material. lcms.cz

In a typical GPC analysis, a polymer solution is passed through a column packed with porous gel. shimadzu.cz Larger molecules, which are excluded from the pores, travel a shorter path and elute first. shimadzu.cz Smaller molecules can penetrate the pores to varying extents, resulting in a longer retention time. shimadzu.cz The elution profile, or chromatogram, provides a distribution of the molecular sizes in the sample. shimadzu.cz

Research on polyphenylsilsesquioxanes (l-PPSQ), which are structurally related to polymers derivable from this compound, demonstrates the utility of GPC. For instance, GPC has been used to estimate the molecular weight of l-PPSQ, with values reaching up to 2 x 10⁴ g/mol and even from 10⁵ to 10⁶ g/mol in certain ladder-like structures. rsc.org However, it is important to note that the molecular weight values are often relative to linear polystyrene standards. rsc.org This can lead to overestimated values because the hydrodynamic radius of a dense, globular silsesquioxane structure differs significantly from that of a linear polystyrene coil of the same mass. rsc.org

Table 1: GPC Parameters for Analysis of Polysiloxane-Type Polymers This table is a representative example based on typical GPC analysis conditions for similar polymers.

ParameterValue/ConditionPurpose
Column Type Styragel® HR Series, PL aquagel-OHSeparation based on molecular size. lcms.czlcms.cz
Mobile Phase Tetrahydrofuran (B95107) (THF), Toluene (B28343)To dissolve the polymer and carry it through the column.
Detector Refractive Index (RI), Multi-Angle Light Scattering (MALS)To detect polymer concentration and determine absolute molecular weight.
Calibration Polystyrene or Pullulan Polysaccharide StandardsTo create a calibration curve for relative molecular weight determination. lcms.czrsc.org
Flow Rate ~1.0 mL/minTo ensure proper separation and peak resolution.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture. uhplcs.com For a monomer like this compound, HPLC is the method of choice for assessing its purity. The technique separates compounds based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. biomedpharmajournal.org

Reverse-phase HPLC (RP-HPLC) is commonly employed for the analysis of silane (B1218182) compounds. sielc.comsielc.com In this mode, a non-polar stationary phase, such as C18 (octadecyl silane), is used with a polar mobile phase. biomedpharmajournal.orgpharmaknowledgeforum.com this compound, being a relatively non-polar molecule, would be retained on the C18 column and separated from more polar impurities or hydrolysis byproducts like silanols. The composition of the mobile phase, typically a mixture of acetonitrile (B52724) and/or methanol (B129727) and water, can be optimized to achieve the desired separation. pharmaknowledgeforum.com

The purity of this compound can be determined from the resulting chromatogram by calculating the area percentage of its corresponding peak relative to the total area of all peaks. researchgate.net This assumes that all components have a similar response factor with the detector, which is often an ultraviolet (UV) detector set to a wavelength where the phenyl group of the molecule absorbs light. For more accurate quantification, a calibration curve can be created using a certified reference standard. researchgate.net

Table 2: Exemplary HPLC Method for this compound Purity Analysis This table outlines typical starting conditions for developing an HPLC method for silane analysis.

ParameterValue/ConditionRationale
Column C18 (Octadecyl silane), 5 µm particle size, 250 mm x 4.6 mmProvides good retention and separation for moderately non-polar compounds. pharmaknowledgeforum.com
Mobile Phase Acetonitrile/Water gradientAllows for the elution of a range of components with varying polarities. sielc.com
Detector UV at ~254 nmThe phenyl group provides strong UV absorbance for sensitive detection.
Flow Rate 0.8 - 1.0 mL/minStandard flow rate for analytical separations. pharmaknowledgeforum.com
Column Temp. 35-40 °CImproves peak shape and run-to-run reproducibility. oiv.intms-editions.cl
Injection Vol. 10-20 µLStandard volume for analytical HPLC. ms-editions.cl

Microscopy and Imaging Techniques for Material Characterization

Scanning Electron Microscopy (SEM) is a high-resolution imaging technique that uses a focused beam of electrons to scan the surface of a sample. particletechlabs.com The interaction of the electron beam with the sample generates various signals, including secondary and backscattered electrons, which are collected to form a three-dimensional image of the surface topography and composition. particletechlabs.comthinkymixer.com SEM is widely used to study the surface morphology, microstructure, and potential defects in silicone resins and composites. cnrs.frresearchgate.net

For silicone resins derived from precursors like this compound, SEM analysis can reveal important characteristics. For instance, studies on modified silicone resins show that pure resins often exhibit a smooth surface, whereas the addition of modifiers or fillers can create a wrinkled or textured state. cnrs.fr After thermal treatment or curing, SEM can be used to observe the formation of a denser char structure, which is indicative of improved thermal stability. researchgate.net It can also be used to visualize the dispersion of fillers within the polymer matrix and to assess the integrity of coatings on various substrates. researchgate.netresearchgate.net In some cases, SEM images have shown cracking or delamination on the surface of treated materials, providing insight into mechanical stresses. researchgate.net

Optical Microscopy (OM), which uses visible light and a system of lenses to magnify images of small samples, is a fundamental and accessible technique for material characterization. microscopeworld.commat-cs.com While it has a lower resolution compared to electron microscopy, OM is invaluable for examining larger-scale features, identifying defects, and observing materials under various conditions. mat-cs.comusp.org

In the context of materials derived from this compound, optical microscopy can be used to inspect the bulk material for homogeneity, the presence of unincorporated fillers or additives, and macroscopic defects like voids or cracks. microscopeworld.com For coatings, OM can assess the uniformity and smoothness of the film. When used with polarized light, it can help identify areas of stress or crystallinity within the material. usp.org For example, the mesomorphic (liquid crystal) phases of some complex siloxane-containing materials have been examined using Polarized Optical Microscopy (POM) to identify different textures corresponding to specific liquid crystal phases. researchgate.net

Thermal Analysis Methods

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a material as a function of temperature or time while the sample is subjected to a controlled temperature program. r-techmaterials.com Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are key methods for evaluating the thermal stability and phase behavior of this compound-derived polymers.

Thermogravimetric Analysis (TGA) measures changes in the mass of a sample as it is heated, cooled, or held at a constant temperature. torontech.comperkinelmer.com This technique is primarily used to determine the thermal stability and composition of materials. intertek.com A TGA curve plots mass against temperature, revealing the temperatures at which the material decomposes, loses volatile components (like moisture or residual solvent), or undergoes oxidation. torontech.comresearchgate.net

For silicone resins, which are known for their high thermal stability due to the strong Si-O-Si backbone, TGA is crucial for quantifying this property. cnrs.frdow.com The onset temperature of decomposition is a key indicator of thermal stability. openaccessjournals.com TGA can also determine the filler content in a composite material and the char yield at high temperatures, which is the percentage of material remaining after decomposition in an inert atmosphere. perkinelmer.com A higher char yield is often associated with better fire-retardant properties. Studies have shown that modifying silicone resins can significantly increase their decomposition temperature. cnrs.fr

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. torontech.comnih.gov DSC is used to detect thermal transitions such as melting, crystallization, and glass transitions (Tg). r-techmaterials.com An endothermic peak indicates a process that absorbs heat (e.g., melting), while an exothermic peak indicates a heat-releasing process (e.g., crystallization or curing). uni-siegen.de A step-like change in the baseline corresponds to the glass transition, where an amorphous polymer changes from a rigid, glassy state to a more flexible, rubbery state. torontech.com

For polymers derived from this compound, DSC is used to determine key processing and service temperatures. The glass transition temperature (Tg) is a critical property of ladder-like polyphenylsilsesquioxanes, with reported values around 140–160 °C, indicating a high degree of chain rigidity. rsc.org DSC can also be used to study curing reactions, which typically appear as broad exotherms, and to assess the degree of cure by measuring the residual heat of reaction. r-techmaterials.com

Table 3: Key Thermal Properties Measured by TGA and DSC This table summarizes the primary information obtained from the thermal analysis of siloxane-based polymers.

TechniqueProperty MeasuredSignificance for this compound Products
TGA Onset of Decomposition Temp.Indicates the upper-temperature limit of material stability. openaccessjournals.com
Percent Weight LossQuantifies the amount of volatile components and polymer degradation. intertek.com
Char YieldCorrelates with fire resistance and thermal performance. researchgate.net
DSC Glass Transition Temp. (Tg)Defines the transition from a rigid to a flexible state, impacting mechanical properties. rsc.org
Melting Temperature (Tm)Characterizes crystalline domains within the polymer. torontech.com
Heat of Fusion/CrystallizationQuantifies the degree of crystallinity. researchgate.net
Curing ExothermMonitors the progress and completion of cross-linking reactions. r-techmaterials.com

Differential Scanning Calorimetry (DSC) for Phase Transitions and Polymer Curing Behavior

Differential Scanning Calorimetry is a powerful thermoanalytical technique used to measure the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. researchgate.net This method is instrumental in identifying and quantifying thermal transitions such as melting, crystallization, and glass transitions. researchgate.netcuni.cz In the context of materials derived from this compound, DSC is crucial for understanding their curing behavior and final physical properties. scispace.comresearchgate.net

The curing of thermosetting resins, including those synthesized from silane precursors, is an exothermic process that can be monitored by DSC. researchgate.net The heat released during the curing reaction is directly proportional to the extent of the reaction. By measuring the residual heat of reaction in a partially cured sample, the degree of cure can be determined. researchgate.net

A key parameter obtained from DSC analysis is the glass transition temperature (T_g), which appears as a step-like change in the heat flow signal. researchgate.net The T_g is a critical property of amorphous and semi-crystalline polymers, including silsesquioxanes, as it marks the transition from a rigid, glassy state to a more flexible, rubbery state. For a product obtained from the heterofunctional polycondensation of this compound, a glass transition temperature (T_g) was identified at -66.7 °C through DSC analysis. researchgate.netazosensors.com This low T_g is indicative of a flexible polymer structure.

Interactive Data Table: DSC Findings for a Product of this compound

ParameterValueReference
Glass Transition Temperature (T_g)-66.7 °C researchgate.netazosensors.com

Thermogravimetric Analysis (TGA) for Thermal Stability Profiles

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. gelest.com It is a fundamental method for assessing the thermal stability of materials, providing information on decomposition temperatures, absorbed moisture content, and the composition of multi-component systems. gelest.com The thermal stability of a material is generally defined by the temperature at which it begins to decompose or react, leading to a change in mass. rsc.org

For polymers derived from silanes, such as blocked polyphenylsilsesquioxanes (PPSQ), TGA is employed to determine their upper service temperature and degradation profile. The analysis is typically conducted under both an inert (e.g., nitrogen) and an oxidative (e.g., air) atmosphere to understand the different degradation mechanisms. rsc.org

Research on a blocked PPSQ derived from a phenyldialkoxysilane revealed its thermal stability through TGA. In an air atmosphere, the onset of mass loss was observed at 80.83 °C, with a 1% mass loss (T_d1%) occurring at 176.7 °C. Under an inert argon atmosphere, the onset of mass loss was higher, at 99.33 °C, and the T_d1% was 135.82 °C. researchgate.net The study noted that in the argon atmosphere, the mass loss was almost complete, suggesting evaporation without significant decomposition, whereas in air, the mass loss was not complete, indicating a different degradation pathway involving oxidation. researchgate.net

Interactive Data Table: TGA Data for a Blocked Polyphenylsilsesquioxane (PPSQ)

ParameterAir AtmosphereArgon AtmosphereReference
Mass Loss Onset80.83 °C99.33 °C researchgate.net
Temperature for 1% Mass Loss (T_d1%)176.7 °C135.82 °C researchgate.net

Theoretical and Computational Studies of Phenyldiethoxysilane Systems

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mpg.deyoutube.com It is a widely used tool for calculating a range of molecular properties with a favorable balance of accuracy and computational cost. mpg.denih.gov In principle, DFT is an exact theory, but the approximate forms used in practice are powerful for predicting the properties of molecular systems. researchgate.net The core concept of DFT is to use the electron density, a function of only three spatial coordinates, as the fundamental variable, which makes calculations for large systems feasible. mpg.de

DFT calculations are employed to determine the optimized ground-state geometry of phenyldiethoxysilane, providing precise data on bond lengths, bond angles, and dihedral angles. researchgate.netijcps.org These geometric parameters are fundamental to understanding the molecule's steric profile and reactivity. Beyond geometry, DFT allows for a detailed analysis of the electronic structure. mpg.de

Natural Population Analysis (NPA) or Mulliken population analysis can be used to calculate the partial atomic charges on each atom within the this compound molecule. ijcps.org This analysis reveals the distribution of electron density, highlighting the electrophilic nature of the silicon atom and the nucleophilic character of the oxygen atoms, which is crucial for understanding its reaction chemistry. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insights into the molecule's reactivity and electronic transitions. youtube.comijcps.org The energy gap between the HOMO and LUMO is a key indicator of molecular stability and susceptibility to electronic excitation. ijcps.org

ParameterValueDescription
Bond Lengths (Å)
Si-O~1.65Length of the silicon-oxygen single bond.
Si-C (phenyl)~1.87Length of the silicon-carbon single bond.
C-O (ethoxy)~1.43Length of the carbon-oxygen single bond in the ethoxy group.
**Bond Angles (°) **
O-Si-O~109.0Angle between the two oxygen atoms bonded to silicon.
C-Si-O~110.0Angle between the phenyl carbon, silicon, and an oxygen atom.
Atomic Charges (e)
SiPositiveThe silicon atom is electron-deficient and acts as an electrophile.
ONegativeOxygen atoms are electron-rich and act as nucleophiles.
Orbital Energies (eV)
HOMO-LUMO Gap~5-7Energy difference indicating electronic stability.

Quantum chemical calculations are essential for mapping the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. mit.edu For this compound, the most important reactions are hydrolysis and condensation. DFT can be used to model these processes step-by-step. The mechanism of hydrolysis in acidic media is generally understood to involve the protonation of an ethoxy group, followed by a nucleophilic attack by water on the silicon atom via a pentacoordinated transition state (an Sₙ2-type mechanism). researchgate.net In alkaline media, the reaction proceeds through the nucleophilic attack of a hydroxide (B78521) ion. nih.gov

Table 2: Hypothetical Reaction Steps and Activation Energies for this compound Hydrolysis Note: This table is illustrative, based on general mechanisms for alkoxysilane hydrolysis.

Reaction StepDescriptionTypical Activation Energy (kcal/mol)
Step 1: First Hydrolysis C₆H₅Si(OC₂H₅)₂ + H₂O → C₆H₅Si(OC₂H₅)(OH) + C₂H₅OH15 - 25
Step 2: Second Hydrolysis C₆H₅Si(OC₂H₅)(OH) + H₂O → C₆H₅Si(OH)₂ + C₂H₅OH10 - 20
Step 3: Condensation 2 C₆H₅Si(OH)₂ → (HO)Si(C₆H₅)-O-Si(C₆H₅)(OH) + H₂O5 - 15

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.comnsf.gov It provides a bridge between the static, zero-kelvin world of quantum chemistry and the macroscopic properties of materials at finite temperatures.

This compound is a precursor to phenyl-containing polysiloxanes. MD simulations are a powerful tool to investigate how the incorporation of phenyl groups into a polysiloxane chain affects its structure and dynamics compared to, for example, polydimethylsiloxane (B3030410) (PDMS). mdpi.comnsf.govnih.gov

Simulations have shown that the presence of bulky phenyl groups significantly influences the polymer's microscopic properties. nih.govrsc.orgnih.gov The attraction between adjacent phenyl groups can strengthen both intra- and inter-molecular interactions. mdpi.comnih.gov This leads to several observable effects:

Reduced Flexibility: The steric hindrance and interactions of the phenyl groups impede the free rotation of the Si-O backbone, leading to a decrease in chain flexibility and motion capability. mdpi.com

Slower Dynamics: As the content of phenyl units increases, the chain diffusivity slows down significantly. nsf.govrsc.orgnih.gov

Altered Thermal Properties: The restricted motion of the polymer chains results in a higher glass transition temperature (Tg) compared to PDMS. mdpi.com The presence of phenyl groups also hinders the crystallization process that is common in PDMS at low temperatures. rsc.org

Table 3: Influence of Phenyl Groups on Polysiloxane Properties from MD Simulations

PropertyPolydimethylsiloxane (PDMS)Phenyl-Containing PolysiloxaneRationale for Change
Glass Transition (Tg) Low (~ -123 °C) mdpi.comHigher (e.g., -59 °C) mdpi.comReduced chain mobility due to bulky phenyl groups. mdpi.com
Chain Diffusivity HighLower nsf.govrsc.orgIncreased intermolecular friction and chain stiffness. nsf.gov
Chain Flexibility HighLower mdpi.comSteric hindrance from phenyl side groups restricts backbone rotation. mdpi.com
Intermolecular Attraction Weaker (van der Waals)Stronger (π-π stacking) mdpi.comnih.govAttractive forces between aromatic rings. nih.gov

MD simulations are widely used to study the behavior of molecules at interfaces. nih.govresearchgate.netui.ac.id When this compound is used to modify a hydroxyl-terminated surface like silica (B1680970) or glass, it can form a self-assembled monolayer (SAM). nih.govnih.govrsc.org The formation of these robust layers is driven by the hydrolysis of the ethoxy groups and subsequent condensation with surface hydroxyl groups and with neighboring silane (B1218182) molecules. rsc.orgrsc.org

Simulations can provide a molecular-level picture of the resulting interface:

Molecular Orientation: MD can predict the tilt angle and orientation of the this compound molecules on the surface. The phenyl groups may orient themselves in specific ways relative to the surface and to each other to minimize energy.

Interfacial Bonding: Simulations can quantify the interactions between the silane layer and the substrate, including the covalent Si-O-Si bonds formed and non-covalent interactions like hydrogen bonds between residual silanols. nih.gov

Surface Properties: The presence of the phenyl groups at the interface dramatically alters the surface properties. MD simulations can be used to calculate interaction energies between the modified surface and various solvents or other molecules. acs.org The aromatic phenyl rings can engage in specific π-π stacking interactions, influencing how other molecules, including proteins or polymers, adsorb to the surface. nih.govacs.org

Kinetic Modeling and Mechanistic Simulations

Kinetic modeling aims to describe the rate of chemical reactions mathematically. For this compound, this primarily involves its hydrolysis and condensation reactions, which are the fundamental steps in sol-gel processing and surface modification. nih.govresearchgate.netresearchgate.net

Mechanistic simulations can then use these kinetic parameters to predict the evolution of the system over time, such as the concentration of different monomeric and oligomeric species. The kinetics are highly dependent on several factors:

pH: Hydrolysis is slowest near neutral pH and is catalyzed by both acids and bases. ingentaconnect.com Condensation is generally fastest in the pH range of 4-5.

Catalyst: The type and concentration of the catalyst significantly affect the reaction rates. nih.govnih.gov

Solvent: The solvent system can influence reaction rates through its polarity and its ability to participate in or mediate the reactions. researchgate.netnih.gov

Steric and Inductive Effects: The phenyl group on this compound influences reactivity through both steric hindrance and electronic (inductive) effects compared to simpler alkoxysilanes. nih.govnih.gov

Table 4: Generalized Kinetic Model for Alkoxysilane Hydrolysis This table represents a typical kinetic model framework for silane hydrolysis.

ParameterSymbolDescription
Rate Law Rate = k[Silane][Catalyst]A common form for acid- or base-catalyzed hydrolysis. acs.orgnih.gov
Rate Constant kThe second-order rate constant, determined experimentally. acs.org
Activation Energy EₐThe energy barrier for the reaction, related to the temperature dependence of k.
Influencing Factors pH, T, [H₂O], SolventVariables that must be controlled and specified for a given kinetic model. nih.gov

Predictive Modeling of Reaction Outcomes and Selectivity

Predictive modeling in chemistry leverages computational algorithms and machine learning to forecast the products of chemical reactions, often with high accuracy. walisongo.ac.idnih.gov These models are typically trained on vast datasets of known reactions, such as those cataloged in the US Patent and Trademark Office (USPTO) database. walisongo.ac.idnih.gov The goal is to develop a framework that can anticipate the outcome of a novel reaction by recognizing patterns in reactivity based on the structures of the reactants, reagents, and catalysts involved. walisongo.ac.id

For a specific compound like this compound, predictive models can be used to determine the major product in reactions such as hydrosilylation, cross-coupling, or hydrolysis under various conditions. The process generally involves two main steps: first, generating a list of all chemically plausible products by applying a set of generalized reaction templates, and second, using a trained neural network to rank these candidates and identify the most likely major product. walisongo.ac.idnih.gov This approach transforms the prediction into a multiway classification problem, where the model learns to distinguish the experimentally observed outcome from other theoretical possibilities. nih.gov

The representation of the chemical reaction is critical for the performance of the machine learning model. nih.gov Advanced models use representations that focus on the change in bonding patterns from reactants to products, rather than the entire molecular structure, to better capture the essence of the chemical transformation. walisongo.ac.id While broad models are trained on diverse reaction types, specialized models can be developed for specific reaction classes to achieve higher predictive accuracy for a narrower range of transformations, such as those involving organosilanes.

Interactive Table: Hypothetical Predictive Model for this compound Hydrosilylation

Understanding Complex Reaction Networks in Silane Chemistry

This compound is a precursor in processes that involve complex reaction networks, most notably the hydrolysis and condensation reactions central to sol-gel chemistry. mdpi.com These networks consist of numerous simultaneous and consecutive elementary reactions, leading to a diverse population of oligomeric and polymeric species. Computational chemistry provides a framework for mapping these networks and understanding their dynamics. arxiv.orgnih.gov

The initial step, hydrolysis, involves the replacement of ethoxy groups with hydroxyl groups to form silanols. This is followed by condensation reactions, where silanols react with each other (water-producing condensation) or with remaining ethoxy groups (alcohol-producing condensation) to form siloxane (Si-O-Si) bonds. The kinetics of these processes are highly dependent on factors such as the water-to-silane ratio, pH, and catalyst, which determine whether hydrolysis or condensation is the rate-limiting step. mdpi.com

Density Functional Theory (DFT) is a primary computational tool used to investigate the mechanisms of these elementary steps. researchgate.netnih.gov Researchers can use DFT to calculate the activation energies for different proposed pathways, such as concerted versus stepwise mechanisms for the hydrolysis of the Si-O bond. researchgate.net By modeling the transition states, intermediates, and products, a potential energy surface for the reaction network can be constructed. This allows for the identification of the most energetically favorable pathways and provides a rationale for the observed product distribution, such as the propensity to form linear, cyclic, or branched siloxane structures. researchgate.netcsic.es

Automated computational protocols can construct these reaction networks by starting with the initial reactants and systematically exploring possible reaction pathways. arxiv.org These methods can uncover novel intermediates and reaction channels that might be difficult to identify experimentally. chemrxiv.org Coupled with kinetic modeling, these detailed reaction networks can simulate the time evolution of the system, predicting how the concentrations of various siloxane oligomers change over time and how this evolution is affected by initial reaction conditions. mdpi.com

Interactive Table: Computational Analysis of this compound Hydrolysis & Condensation Network

Derivatives and Functionalization of Phenyldiethoxysilane

Synthesis of Substituted Phenyldiethoxysilanes

Modification of the phenyl ring is a primary strategy for tuning the electronic and steric properties of phenyldiethoxysilane. These substitutions can influence the reactivity of the silane (B1218182) functional groups and the properties of materials derived from them.

The introduction of alkyl and aryl groups onto the phenyl ring of this compound can be achieved through various established synthetic methodologies. One common approach is the use of cross-coupling reactions, where a halogenated this compound precursor is reacted with an appropriate organometallic reagent. For instance, iron-catalyzed cross-coupling reactions can effectively link alkyl chlorides with aryl Grignard reagents. organic-chemistry.org Similarly, palladium-catalyzed Kumada-Corriu couplings are used for forming bonds between alkyl halides and alkynyllithiums or Grignard reagents. organic-chemistry.org

For aryl substitutions, methods like the Suzuki-Miyaura cross-coupling, which couples an aryl boronic acid with an aryl halide in the presence of a palladium catalyst, are highly effective. nih.gov Another powerful technique is the direct C-H arylation of the aromatic ring, which avoids the need for pre-functionalized starting materials. nih.gov These reactions allow for the synthesis of a diverse range of 3-aryl anthranils from simple arenes, a strategy applicable to other aromatic systems. nih.gov

The choice of synthetic route depends on the desired substituent and the available starting materials. These substitutions are critical for modifying the molecule's properties for specific applications.

Halogenation of the phenyl ring introduces atoms with strong inductive electron-withdrawing effects, significantly altering the molecule's reactivity. Direct halogenation of aromatic compounds is a well-established process. For example, the halogenation of 2-trifluoromethylindole can produce 3-chloro, 3-bromo, and 3-iodo derivatives in high yields using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine in the presence of an oxidizing agent. nih.gov Similar strategies can be applied to this compound.

The synthesis of more complex halogenated groups, such as fluoroalkoxyalkyl groups, can be more challenging. It often involves multi-step syntheses, potentially starting with a fluorinated building block that is then attached to the phenyl ring. For instance, methodologies have been developed for synthesizing fluorinated polyaromatic hydrocarbons via 1-indanone (B140024) intermediates, which are formed through an intramolecular Friedel–Crafts acylation of an acid chloride precursor. beilstein-journals.org The synthesis of halogenated spiro nih.govnih.govtrienones has been achieved through a radical addition/spirocyclization cascade, demonstrating a method to incorporate polychloromethyl and other halogenated moieties. rsc.org These advanced synthetic methods open the door to creating this compound derivatives with highly specific and valuable properties.

Incorporation into Complex Molecular Architectures

The dual reactivity of this compound makes it an excellent candidate for incorporation into complex macromolecules like polymers and dendrimers. The ethoxy groups on the silicon atom can undergo hydrolysis and condensation reactions to form stable siloxane (Si-O-Si) bonds, which are the backbone of silicone polymers. This process allows this compound to act as a monomer or a cross-linking agent to create a network structure within a material, thereby enhancing mechanical properties like strength and durability. lookchem.com

The incorporation of siloxane blocks into polymer structures, such as polyurethanes, can significantly alter surface properties. researchgate.net Due to the low intermolecular forces between the methyl or phenyl groups on the silicon and the flexible siloxane chain, these moieties tend to migrate to the polymer-air interface, increasing hydrophobicity. researchgate.net This principle is used to modify the surface of materials.

Structure-Reactivity Relationships of this compound Derivatives

The reactivity of this compound derivatives is governed by the electronic and steric effects of the substituents on the phenyl ring. These effects influence both the reactivity of the aromatic ring in reactions like electrophilic aromatic substitution and the reactivity of the silicon hydride or alkoxysilane groups.

Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). hrpatelpharmacy.co.in

Electron-Donating Groups (Activating Groups): Alkyl and alkoxy groups are typical EDGs. They increase the electron density of the phenyl ring through inductive and/or resonance effects. hrpatelpharmacy.co.inlibretexts.org This increased electron density makes the ring more susceptible to attack by electrophiles, thus activating it towards electrophilic aromatic substitution. libretexts.orgscribd.com These groups generally direct incoming electrophiles to the ortho and para positions because the carbocation intermediates formed during the reaction are more stabilized by resonance at these positions. hrpatelpharmacy.co.inlibretexts.org

These principles also affect the reactivity of the silane moiety. For example, in hydrosilylation reactions, where the Si-H bond adds across a double bond, the electronic nature of the phenyl substituent can influence the polarization of the Si-H bond and its reactivity towards the catalyst and substrate. An electron-withdrawing group on the phenyl ring can make the silicon atom more electrophilic and potentially alter the reaction kinetics.

The interplay of these electronic effects is summarized in the table below.

Substituent TypeExample GroupsEffect on Phenyl Ring Reactivity (Electrophilic Substitution)Directing EffectInfluence on Si-H/Si-OR Reactivity
Activating (Electron-Donating)-CH₃, -OR, -NH₂Increases reactivity (activates)Ortho, ParaMay decrease the electrophilicity of the silicon center.
Deactivating (Electron-Withdrawing)-NO₂, -CF₃, -CO₂RDecreases reactivity (deactivates)MetaIncreases the electrophilicity of the silicon center.
Deactivating Halogens (Electron-Withdrawing)-F, -Cl, -Br, -IDecreases reactivity (deactivates)Ortho, ParaIncreases the electrophilicity of the silicon center.

Q & A

Q. How can researchers ensure robust statistical analysis in studies involving this compound’s structure-property relationships?

  • Methodological Answer : Apply multivariate regression to correlate structural parameters (e.g., ethoxy group substitution) with properties (e.g., hydrophobicity). Use principal component analysis (PCA) to reduce dimensionality in large datasets. Report confidence intervals and effect sizes to quantify significance. Validate models with holdout samples or external datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.